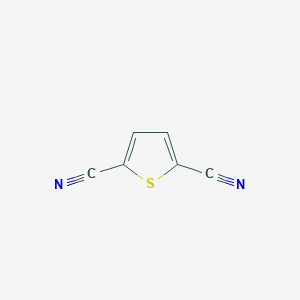

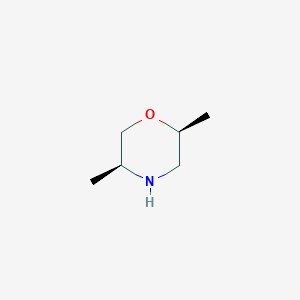

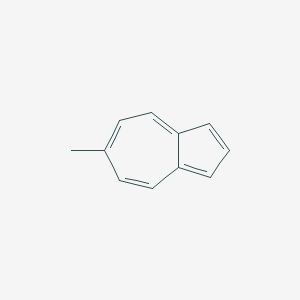

![molecular formula C8H5ClN2O2 B170554 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 138642-97-4](/img/structure/B170554.png)

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a pyridine derivative and can be used as a pharmaceutical intermediate . It is a solid compound with a molecular weight of 196.59 . It is also used as a fluorescent probe for monitoring pH value (3.0–7.0) due to its high selectivity and sensitivity, brilliant reversibility, and extremely short response time .

Synthesis Analysis

The synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid involves multiple steps . The probe 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid was purchased from Energy Chemical Co. and used without further purification . An efficient and practical protocol for palladium-catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with aryl chlorides has been developed .

Molecular Structure Analysis

The molecular structure of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is available as a 2D Mol file .

Chemical Reactions Analysis

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid has been detected for monitoring pH value (3.0–7.0). The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .

Physical And Chemical Properties Analysis

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a solid compound . It is slightly soluble in water .

Scientific Research Applications

Applications in Coordination Polymers and Crystal Structures

Coordination Polymers and Crystal Structures 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been instrumental in constructing various coordination polymers. These polymers, due to their structural uniqueness, have been the subject of extensive research. For instance, a study utilized a related compound to construct zero-dimensional complexes and one-dimensional coordination polymers, which were then assembled into porous three-dimensional supramolecular frameworks. The dimensionality of these structures was influenced by the type of organic solvents used, showcasing the compound's versatility in creating diverse structures with potential applications in material sciences (Yin et al., 2021). Furthermore, derivatives of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid were used to develop coordination polymers with one-dimensional ladder-like chain structures. These polymers displayed unique properties, such as reversible luminescent switching in response to acid-base vapor stimuli, indicating their potential in smart material development (Yan et al., 2020).

Applications in Synthetic Chemistry and Molecular Design

Synthetic Chemistry and Molecular Design The compound and its derivatives have been pivotal in synthetic chemistry, particularly in the synthesis of heterocyclic compounds and molecular design. Research has explored the synthesis of novel compounds using 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid as a key precursor. These studies have led to the development of compounds with potential applications in various fields, including organic electronics and material sciences. For instance, a study demonstrated the synthesis of fluorescent molecular rotors (FMRs) by condensation of a derivative with active methylene moieties. These FMRs showed significant viscosity sensing properties, indicating their potential use in molecular sensing technologies (Jadhav & Sekar, 2017). Additionally, another research utilized a derivative for the synthesis of sulfonylurea herbicides, showcasing the compound's utility in agricultural chemistry (Gui-zhe, 2015).

Safety And Hazards

Future Directions

Commercially available compounds that can be directly used as fluorescent probes will greatly promote the development of fluorescent imaging . Based on previous work related to nitrogen bridgehead heterocycles, 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, a commercially available compound, was selected as a pH probe and its imaging in Saccharomyces cerevisiae was realized .

properties

IUPAC Name |

6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRDUEDQFSBROM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801235545 |

Source

|

| Record name | 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | |

CAS RN |

138642-97-4 |

Source

|

| Record name | 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138642-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

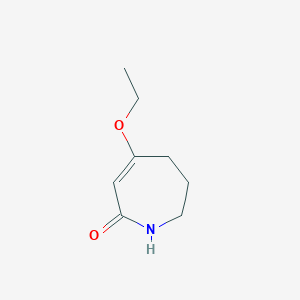

![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)

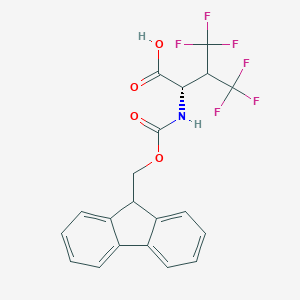

![4-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B170493.png)

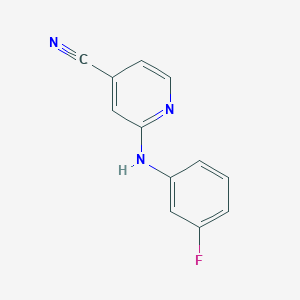

![Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170497.png)

![N-[2-(Prop-1-en-2-yl)phenyl]acetamide](/img/structure/B170523.png)